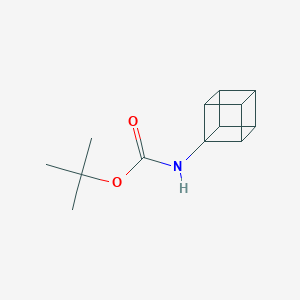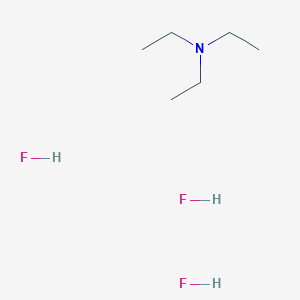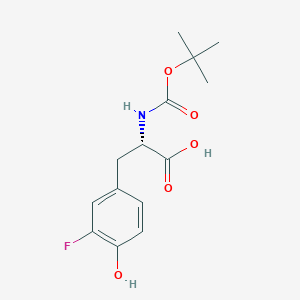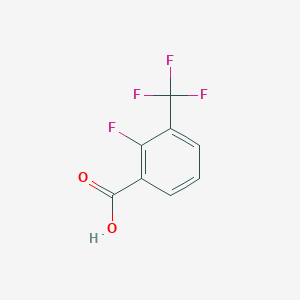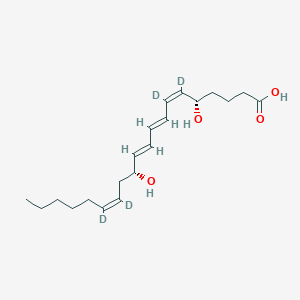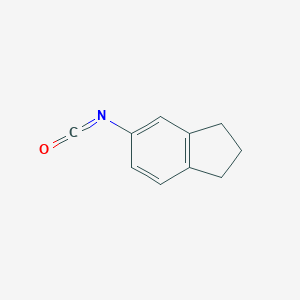
5-Indanyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Indanyl isocyanate and related compounds often involves catalytic reactions and intramolecular cyclizations. One method described involves the rhodium-catalyzed addition of an alkenyl C-H bond to isocyanates via sp(2) C-H bond activation followed by intramolecular cyclization. This process affords access to biologically relevant compounds under mild and neutral conditions without the need for additives or producing environmentally hazardous waste (Hou et al., 2013). Another approach involves the solvent-free synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones from isocyanides and chalcones, highlighting an efficient synthesis route (Adib et al., 2007).
Molecular Structure Analysis
The molecular structure of 5-Indanyl isocyanate is characterized by the presence of the indanyl group attached to an isocyanate functional group. This structure contributes to its reactivity and potential applications in synthesis. The reactivity of isocyanates, including 5-Indanyl isocyanate, with various nucleophiles forms the basis for their utility in organic synthesis, allowing for the formation of ureas, carbamates, and other important compounds (Dias et al., 2002).
Chemical Reactions and Properties
5-Indanyl isocyanate participates in diverse chemical reactions due to its active isocyanate group. For example, it can undergo reactions with alkenes, alcohols, and amines to form various heterocyclic compounds and polymers. The isocyanate group's reactivity towards nucleophiles is a key feature that enables its involvement in the synthesis of complex organic molecules (Elkaeed et al., 2017).
Applications De Recherche Scientifique
Neurological Research : Isocyanate exposure, including compounds like 5-Indanyl isocyanate, has been linked to neurodegenerative conditions like Parkinson's disease. Studies demonstrate that isocyanate exposure in SHSY-5Y cells, a human neuroblastoma cell line, leads to cytotoxicity, apoptosis, nitrosative stress, and protein dysfunction, potentially contributing to neurodegeneration (Khan & Ali, 2023).
Antimicrobial Potential : Indanyl analogs, including those derived from 5-Indanyl isocyanate, show promising antibacterial and antifungal activities. Certain compounds have exhibited superior antifungal activities compared to standard drugs like ciprofloxacin and fluconazole (Mandal, 2018).
Synthetic Chemistry : 5-Indanyl isocyanate plays a role in the development of new synthetic methods. For example, the Rhodium-catalyzed addition of alkenyl C-H bond to isocyanates, including 5-Indanyl isocyanate, facilitates the synthesis of biologically relevant 5-ylidene pyrrol-2(5H)-ones under mild, neutral conditions, offering a straightforward synthetic approach without hazardous waste production (Hou et al., 2013).
Occupational Health : The exposure to isocyanates, including 5-Indanyl isocyanate, has been extensively studied in the context of occupational health. Isocyanates are known to cause various respiratory diseases, particularly occupational asthma. Understanding the molecular reactivity of isocyanates helps in bridging the gap between clinical symptoms and epidemiologic data (Kennedy & Brown, 1992; Vandenplas et al., 1993).
Pharmaceutical Research : Compounds like 3-phenyl-1-indanamines, structurally related to 5-Indanyl isocyanate, have shown potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake (Bogeso et al., 1985).
Safety And Hazards
Exposure to 5-Indanyl isocyanate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
5-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJJKIOYUUDDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407428 | |
| Record name | 5-Indanyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Indanyl isocyanate | |
CAS RN |
120912-37-0 | |
| Record name | 5-Indanyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Indanyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


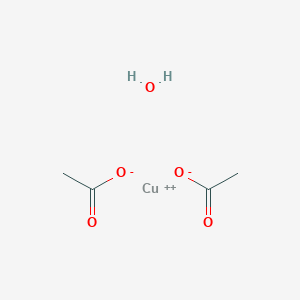
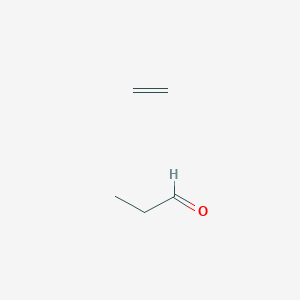
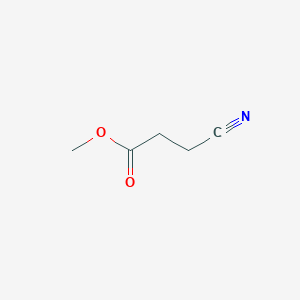
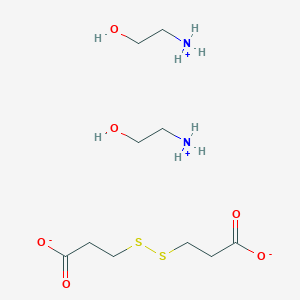
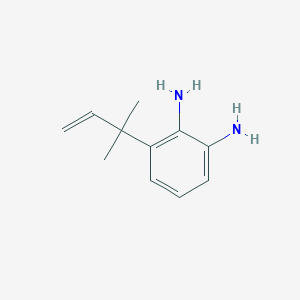
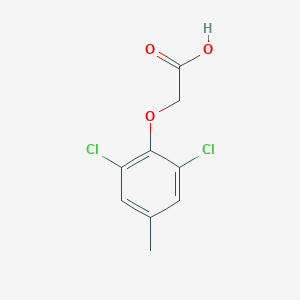
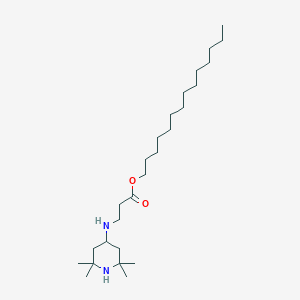
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
